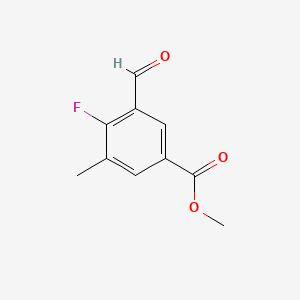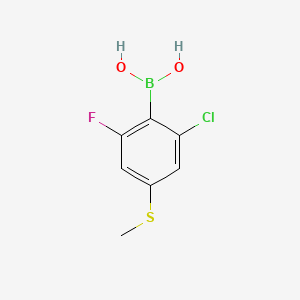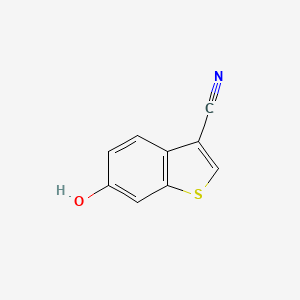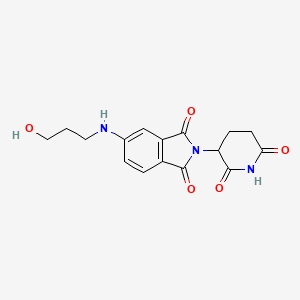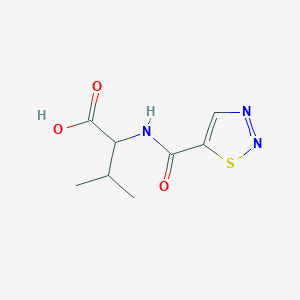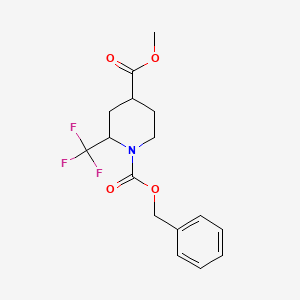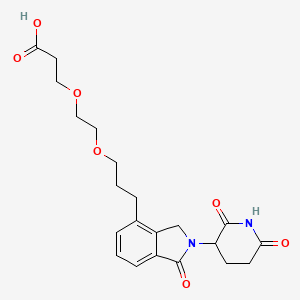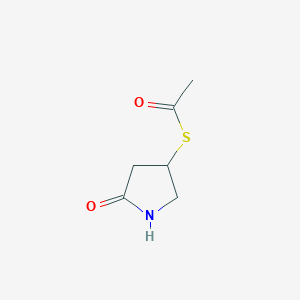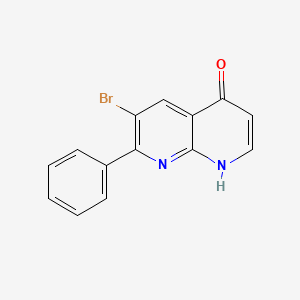
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 7th position, and a ketone group at the 4th position of the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Bromination: The bromine atom is introduced at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Phenylation: The phenyl group is introduced at the 7th position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid.
Oxidation: The ketone group at the 4th position is introduced through an oxidation reaction using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group at the 4th position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl derivatives with functional groups like carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, dichloromethane).
Major Products
Substitution: Substituted naphthyridines with various functional groups.
Reduction: 6-Bromo-7-phenyl-1,8-naphthyridin-4-ol.
Oxidation: Phenyl derivatives with carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and phenyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-7-phenyl-1,8-naphthyridin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-Bromo-7-methyl-1,8-naphthyridin-4(1H)-one: Similar structure with a methyl group instead of a phenyl group.
7-Phenyl-1,8-naphthyridin-4(1H)-one: Lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one is unique due to the presence of both the bromine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C14H9BrN2O |
|---|---|
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
6-bromo-7-phenyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H9BrN2O/c15-11-8-10-12(18)6-7-16-14(10)17-13(11)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Clave InChI |
MAZDQRWXKGXCCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C3C(=O)C=CNC3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


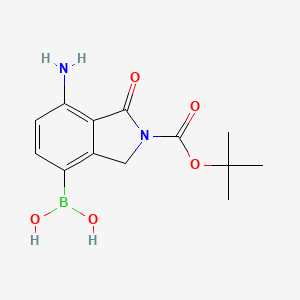
![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
